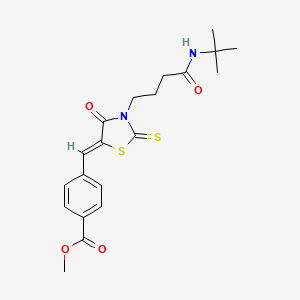

![molecular formula C19H19NO2S B2881145 (1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705498-28-7](/img/structure/B2881145.png)

(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

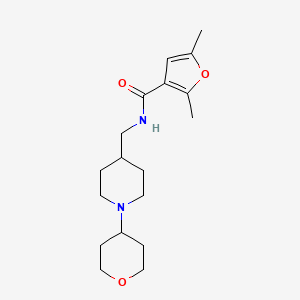

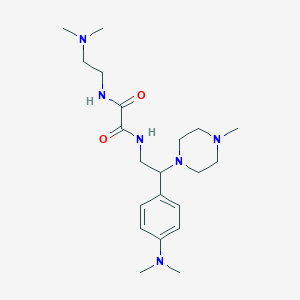

(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a chemical compound that belongs to the class of bicyclic compounds. It is a potent and selective inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating the action of ACh. ACh is involved in many physiological processes, including muscle contraction, cognitive function, and memory. The inhibition of AChE by (1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene results in increased levels of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission.

Aplicaciones Científicas De Investigación

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Monoamine Neurotransmitter Re-uptake Inhibitors

The compound is useful as a monoamine neurotransmitter re-uptake inhibitor . This means it can block the reabsorption of certain neurotransmitters in the brain, increasing the levels of these substances in synaptic clefts and enhancing neurotransmission. This property makes it potentially useful in the treatment of various psychiatric disorders.

Molecular Weight Determination

The compound has a molecular weight of 109.1689 , which can be useful in various scientific applications such as mass spectrometry and molecular weight determination experiments .

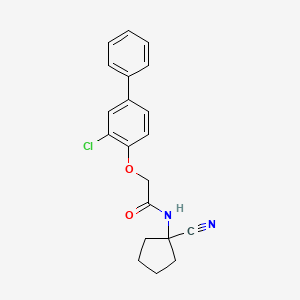

Chemical Structure Analysis

The compound’s chemical structure can be analyzed for various purposes, such as understanding its reactivity, stability, and other chemical properties .

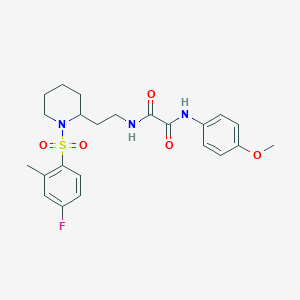

Pharmaceutical Compositions

The compound can be used in the formulation of pharmaceutical compositions . Its properties as a monoamine neurotransmitter re-uptake inhibitor make it potentially useful in the treatment of various conditions .

Stereochemical Control

The compound can be used in research directed towards the preparation of the 8-azabicyclo[3.2.1]octane structure in a stereoselective manner . This can be useful in the synthesis of other complex molecules.

Mecanismo De Acción

Target of Action

The compound, also known as (1R,5S)-8-([1,1’-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, is primarily used as a monoamine neurotransmitter re-uptake inhibitor . This suggests that its primary targets are the monoamine transporters , which are responsible for the reuptake of monoamine neurotransmitters from the synaptic cleft back into the presynaptic neuron.

Mode of Action

As a re-uptake inhibitor, this compound binds to the monoamine transporters and blocks their function . This prevents the reabsorption of neurotransmitters, thereby increasing their concentration in the synaptic cleft and prolonging their effects on the postsynaptic neuron.

Propiedades

IUPAC Name |

8-(3-phenylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c21-23(22,20-17-9-5-10-18(20)13-12-17)19-11-4-8-16(14-19)15-6-2-1-3-7-15/h1-9,11,14,17-18H,10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERVPNKYERWIGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2881063.png)

![4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2881070.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2881074.png)

![1-[3-(2-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2881077.png)

![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2881080.png)

![3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881084.png)